N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide
Description
N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. It features a cyclohexyl ring substituted with an acetamide group and an ethylamino side chain attached to a methoxy-methylphenyl moiety. This compound is of interest due to its structural complexity and potential biological activities.
Properties
IUPAC Name |
N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13-4-5-15(12-18(13)22-3)10-11-19-16-6-8-17(9-7-16)20-14(2)21/h4-5,12,16-17,19H,6-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMITWNUZISTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCNC2CCC(CC2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 3-methoxy-4-methylphenyl ethylamine through the reaction of 3-methoxy-4-methylbenzaldehyde with ethylamine under reductive amination conditions.
Cyclohexyl Derivative Formation: The intermediate is then reacted with cyclohexylamine to form the corresponding cyclohexyl derivative.
Acetylation: Finally, the cyclohexyl derivative undergoes acetylation using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The ethylamino side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-[4-[2-(3-hydroxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide.
Reduction: Formation of N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The methoxy and acetamide groups may play a role in binding affinity and specificity, while the cyclohexyl ring provides structural stability.
Comparison with Similar Compounds
- N-[4-[2-(3-methoxyphenyl)ethylamino]cyclohexyl]acetamide
- N-[4-[2-(4-methylphenyl)ethylamino]cyclohexyl]acetamide
- N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]propionamide
Comparison: N-[4-[2-(3-methoxy-4-methylphenyl)ethylamino]cyclohexyl]acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds. The combination of these functional groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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